molecular formula C15H12N4S3 B15195228 N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine CAS No. 75350-99-1

N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine

Cat. No.: B15195228
CAS No.: 75350-99-1
M. Wt: 344.5 g/mol
InChI Key: YFFCRAPOYVIPLD-UHFFFAOYSA-N
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Description

N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is a chemical compound with the molecular formula C15H12N4S3 and a molecular weight of 344.48 g/mol . This compound is known for its unique structure, which includes a dithiazole ring and a guanidine moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves the reaction of diphenylguanidine with a dithiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .

Scientific Research Applications

N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is unique due to its specific combination of a dithiazole ring and a diphenylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

75350-99-1

Molecular Formula

C15H12N4S3

Molecular Weight

344.5 g/mol

IUPAC Name

1,2-diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine

InChI

InChI=1S/C15H12N4S3/c16-13(17-11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)14-18-15(20)22-21-14/h1-10H,(H2,16,17)

InChI Key

YFFCRAPOYVIPLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=NC(=S)SS3

Origin of Product

United States

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